molecular formula C24H19N3O2 B593513 RigidinC2 Cpd7 CAS No. 1616967-52-2

RigidinC2 Cpd7

Cat. No.: B593513
CAS No.: 1616967-52-2
M. Wt: 381.4
InChI Key: ZRRBLKLCAVULNS-UHFFFAOYSA-N
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Description

RigidinC2 Cpd7 is a microtubule-targeting agent with antiproliferative activity . It is an analog of marine alkaloid rigidins and is considered a potential anticancer agent .


Molecular Structure Analysis

The CAS Number of this compound is 1616967-52-2 . The molecular formula is C24H19N3O2 . The molecular weight is 381.40 .


Physical and Chemical Properties Analysis

This compound is a solid compound that is soluble in DMSO to 100 mM . The molecular formula is C24H19N3O2, and the molecular weight is 381.40 .

Scientific Research Applications

Soft Robotics

Rigid materials traditionally used in robotics have limitations compared to natural systems with deformable bodies. Soft robotics, inspired by nature, focuses on using compliant materials for enhanced manipulation and locomotion. This field sees significant advancements in design and control of soft-bodied robots, relevant to understanding the applications of RigidinC2 Cpd7 in creating more adaptive, flexible robotic systems (Rus & Tolley, 2015).

Flexible Electronics

Innovations in wearable, flexible electronics such as organic photovoltaics and medical sensors have been greatly enhanced by conductive polymers like PEDOT:PSS. This research indicates a move towards materials that can adapt to different mechanical properties, which can include this compound for more effective flexible electronic devices (Fan et al., 2019).

Advanced Material Simulation

Advanced material simulation, like DAMASK, is used to model multi-physics crystal plasticity and damage phenomena. Understanding these complex microstructural compositions and environmental factors is essential in applying this compound for materials modeling and simulation (Roters et al., 2018).

Embryonic Stem Cell Research

Research on human embryonic stem cells (hESCs) explores how mechanical signals like matrix rigidity affect their fate decisions. This compound's properties could be significant in understanding and controlling the mechanical environment for stem cell research (Sun et al., 2012).

Tissue Engineering

In tissue engineering, matrix stiffness, like that provided by this compound, plays a crucial role in regulating cell behavior. This is particularly relevant in the context of adipose progenitor cells for soft tissue reconstruction (Chandler et al., 2011).

Point Set Registration in Computer Vision

Point set registration, a key component in computer vision tasks, deals with assigning correspondences between two sets of points and recovering transformations. The adaptability of this compound could be crucial in enhancing algorithms for both rigid and nonrigid point set registration (Myronenko & Song, 2009).

Biophysical Modeling of Microtubules

In the field of biophysics, the modeling of microtubule translocation in electric fields relies on understanding the mechanical properties like flexural rigidity, where this compound's characteristics can be applied to predict and control microtubule behavior (Kim et al., 2008).

Biochemical Analysis

Biochemical Properties

RigidinC2 Cpd7 plays a significant role in biochemical reactions, particularly in the context of microtubule dynamics. As a microtubule-targeting agent, this compound interacts with tubulin, the protein that makes up microtubules . The nature of this interaction is such that it disrupts the polymerization and depolymerization dynamics of microtubules, which are crucial for cell division .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Its antiproliferative activity suggests that it can inhibit cell division, thereby influencing cell function

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with tubulin . By binding to tubulin, this compound disrupts the normal dynamics of microtubules, inhibiting their ability to polymerize and depolymerize. This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cancer cells .

Properties

IUPAC Name

6-benzoyl-2-pent-4-ynyl-5-phenyl-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14,18-21,23,25,27H,3,6,15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXFQONOOVSKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC1NC2C(C(C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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